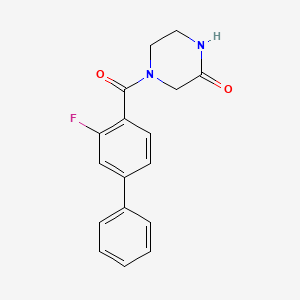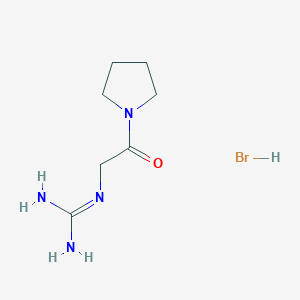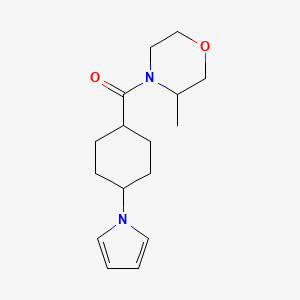![molecular formula C16H19ClN2O B7559059 [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, also known as CQPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the replication of the malaria parasite by interfering with the heme detoxification pathway. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. This compound has also been found to inhibit the growth of blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is easily synthesized using a simple and efficient method. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, this compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several potential future directions for scientific research. It may be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may be studied for its potential use in the treatment of viral infections such as hepatitis C. Further research may also be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit antimalarial, antiviral, and anticancer properties. Further research may be conducted to explore its potential use in the treatment of neurodegenerative diseases and viral infections.
Méthodes De Synthèse
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine and formaldehyde. The resulting product is this compound, which is a white crystalline powder.
Applications De Recherche Scientifique
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimalarial, antiviral, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[1-[(5-chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-18-16)10-19-8-5-12(11-20)6-9-19/h1-4,7,12,20H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTICSRXHBFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)